(2Z,4E)-5-fluorohexa-2,4-dienedioic acid
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Overview
Description
(2Z,4E)-5-fluorohexa-2,4-dienedioic acid is an organic compound characterized by its conjugated diene structure and the presence of a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-fluorohexa-2,4-dienedioic acid can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and subsequent ring opening .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthesis method described above provides a reliable approach for laboratory-scale production. Scaling up this method for industrial purposes would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-5-fluorohexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diene structure into more saturated compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of hexadienedioic acid derivatives.
Reduction: Formation of hexadienoic acid derivatives.
Substitution: Formation of various substituted hexadienedioic acids depending on the nucleophile used.
Scientific Research Applications
(2Z,4E)-5-fluorohexa-2,4-dienedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of functional materials with unique properties, such as fluorescence.
Mechanism of Action
The mechanism of action of (2Z,4E)-5-fluorohexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The presence of the fluorine atom enhances its reactivity and may influence its binding affinity to target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2,4-dienamides: These compounds share a similar conjugated diene structure and exhibit fluorescence properties.
Hexadienedioic acids: Compounds with similar diene structures but without the fluorine atom.
Uniqueness
(2Z,4E)-5-fluorohexa-2,4-dienedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
94728-76-4 |
---|---|
Molecular Formula |
C6H5FO4 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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